Complete Loss of In Vitro Cytotoxicity Relative to Bruceanic Acids A and D Across Five Tumor Cell Lines
In a direct head-to-head comparison within the same study, bruceanic acid C [4] showed no cytotoxicity (>10 μg/mL) against KB (nasopharyngeal carcinoma), TE671 (medulloblastoma), A-549 (lung carcinoma), HCT-8 (colon carcinoma), and P-388 (murine leukemia) cells [1]. In contrast, bruceanic acid A [1] exhibited ED₅₀ values of 4.16 μg/mL (KB) and 5.50 μg/mL (TE671), and bruceanic acid D [5] showed an ED₅₀ of 0.77 μg/mL against P-388 leukemia [1]. This binary activity cliff—from sub-μg/mL potency to complete inactivity at 10 μg/mL—demonstrates that the structural modification unique to bruceanic acid C abolishes cytotoxicity entirely.
| Evidence Dimension | In vitro cytotoxicity (ED₅₀) |
|---|---|
| Target Compound Data | Bruceanic acid C [4]: ED₅₀ >10 μg/mL against KB, TE671, A-549, HCT-8, P-388 (all five lines) |
| Comparator Or Baseline | Bruceanic acid A [1]: ED₅₀ 4.16 μg/mL (KB), 5.50 μg/mL (TE671); Bruceanic acid D [5]: ED₅₀ 0.77 μg/mL (P-388); Compounds 2 (methyl ester) and 3 (Bruceanic acid B): also >10 μg/mL against all lines |
| Quantified Difference | ≥2.4-fold to ≥13-fold lower potency (C vs. A); ≥13-fold lower potency (C vs. D); functionally inactive at screening threshold vs. measurable EC₅₀ |
| Conditions | In vitro cytotoxicity assay per Geran et al. and Ferguson et al.; cell lines KB, TE671, A-549, HCT-8, P-388; ED₅₀ determined by standard NCI protocol (Lee et al.); reported in Toyota et al., J Nat Prod 1990 |
Why This Matters
Bruceanic acid C provides a structurally matched, inactive counterpart to cytotoxic bruceanic acids A and D, enabling its use as a negative control in cytotoxicity assays and SAR studies—a role no other commercially available bruceanic acid can fulfill with equivalent structural similarity.
- [1] Toyota T, Fukamiya N, Okano M, Tagahara K, Chang JJ, Lee KH. Antitumor agents, 118. The isolation and characterization of bruceanic acid A, its methyl ester, and the new bruceanic acids B, C, and D, from Brucea antidysenterica. J Nat Prod. 1990 Nov-Dec;53(6):1526-32. doi: 10.1021/np50072a020. PMID: 2089121. View Source
